5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
5-(3-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-17-9-4-2-3-8(5-9)10-6-18-13-11(10)12(16)14-7-15-13/h2-7H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGLNUGOWVBAJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC3=C2C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions . For example, the reaction of 2-aminothiophene-3-carboxylic acid with formamide can yield the thienopyrimidine core, which can then be further functionalized .
Industrial Production Methods
Industrial production of thienopyrimidines, including 5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, often employs palladium-catalyzed carbonylation reactions. This method allows for the efficient synthesis of thienopyrimidine derivatives with high yields . The use of palladium catalysts, such as Pd(dppf)Cl2, facilitates the formation of the thienopyrimidine core from chlorothiophene precursors .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the thiophene or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenated thienopyrimidines with nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers .
Scientific Research Applications
5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thienopyrimidine derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Studied for its potential anticancer activity, particularly against various human cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis . Additionally, it can interfere with the function of phosphodiesterases and vascular endothelial growth factor (VEGF) kinases, leading to its anticancer and antimicrobial effects .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : POCl3-catalyzed and FeCl3-SiO2-mediated methods achieve high yields (72–88%), avoiding chromatography . Microwave-assisted synthesis further enhances efficiency for analgesic derivatives .
- Substituent Impact : Electron-withdrawing groups (e.g., 4-Fluorophenyl) improve anticancer activity, while methoxy groups (electron-donating) may enhance metabolic stability .
Table 2: Pharmacological Activities of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
Key Observations :
- Anticancer Activity: Substituents like benzylamino and dimethyl groups enhance cytotoxicity, likely via kinase inhibition (e.g., VEGFR-2) .
- Antimicrobial and Analgesic Effects : Aliphatic and halogenated aryl groups improve antimicrobial and pain-relief properties .
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Physicochemical Data
| Compound | Molecular Weight | LogP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| 5-(3-Methoxyphenyl) derivative | 298.34 | 2.8 | 0.12 |
| 5-(4-Fluorophenyl) derivative | 286.29 | 3.1 | 0.09 |
| 5,6-Dimethyl derivative | 220.28 | 2.5 | 0.25 |
| 2-Mercapto-5-(4-Me-Ph)-3-THF-methyl | 358.48 | 3.5 | 0.05 |
Key Observations :
- Lipophilicity : Higher LogP values correlate with improved membrane permeability but may reduce solubility. The target compound’s LogP (2.8) suggests moderate bioavailability.
- Solubility: Methyl and amino substituents enhance solubility, whereas aromatic bulk (e.g., 3-methoxyphenyl) decreases it .
Biological Activity
5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine family, known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
The biological activity of this compound has been extensively studied, revealing significant effects against various pathogens and cancer cell lines. Notably, it exhibits potent antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium bovis BCG, indicating its potential as an antitubercular agent. Additionally, the compound has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Target Pathways
The primary targets of this compound include:
- Mycobacteria : The compound disrupts essential biochemical pathways in mycobacteria, leading to their growth inhibition.
- Cancer Cells : It affects cellular processes such as microtubule dynamics and apoptosis pathways.
Molecular Mechanisms
At the molecular level, the compound interacts with specific enzymes and proteins involved in critical cellular functions. It has been observed to bind to enzymes that are crucial for the synthesis of biomolecules necessary for cell survival and proliferation.
Antimycobacterial Activity
Research indicates that this compound demonstrates significant antimycobacterial properties. In vitro studies have shown that it effectively inhibits the growth of Mycobacterium tuberculosis H37Ra with an IC50 value indicating potent activity .
Anticancer Properties
The compound has been evaluated for its anticancer effects across various cancer cell lines. For instance:
- Cell Proliferation Inhibition : In studies involving MDA-MB-435 cancer cells, it was found to inhibit cell proliferation with an IC50 value in the nanomolar range .
- Apoptosis Induction : The compound induces apoptosis through mechanisms that involve the disruption of microtubule integrity and activation of apoptotic pathways .
Table 1: Biological Activity Summary
Study on Antimycobacterial Activity
In a controlled laboratory setting, researchers tested the efficacy of this compound against Mycobacterium tuberculosis. The study revealed that the compound significantly reduced bacterial load in treated cultures compared to controls. This suggests its potential use in developing new antitubercular therapies .
Study on Anticancer Effects
Another pivotal study assessed the anticancer properties of this compound against a panel of human cancer cell lines. Results indicated that at concentrations as low as 10 nM, the compound caused substantial microtubule depolymerization and inhibited cell growth effectively. The findings support further exploration into its use as a chemotherapeutic agent .
Q & A
Q. What are the optimized synthetic routes for 5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization of 2-amino-3-cyanothiophene derivatives. For example, refluxing 2-amino-4-(3-methoxyphenyl)thiophene-3-carbonitrile with formic acid for 16–18 hours yields 85% of the product (m.p. 205–208°C) after purification . Alternative methods using Vilsmeier–Haack reagent (DMF-POCl₃) at room temperature followed by reflux can achieve yields >90% under milder conditions . Key factors include solvent choice (formic acid vs. DMF), temperature control, and reaction duration.
Q. Which spectroscopic techniques are critical for characterizing structural purity, and what spectral markers distinguish this compound?
- IR Spectroscopy : A strong absorption at ~1650–1700 cm⁻¹ confirms the C=O stretch of the pyrimidinone ring. NH stretches (3200–3320 cm⁻¹) may appear if substituents include amino groups .
- ¹H NMR : The methoxy group (-OCH₃) resonates as a singlet at δ ~3.75–3.80 ppm. Thiophene protons appear as distinct singlets or doublets between δ 6.6–8.5 ppm, depending on substitution patterns .
- Elemental Analysis : Deviations >0.3% from calculated C/H/N/S values indicate impurities .
Q. How can researchers design initial biological screening assays for this compound?
Prioritize assays aligned with reported bioactivities of structurally similar derivatives:
- Anticancer : MTT assays against cancer cell lines (e.g., murine B16 melanoma) at 10–100 µM concentrations, with IC₅₀ comparisons to reference drugs .
- Enzyme Inhibition : Tyrosinase inhibition assays using L-DOPA as substrate, measuring IC₅₀ via UV-Vis spectroscopy .
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structural modifications at the 2- and 6-positions enhance target-specific activity?
- 2-Position : Introducing hydrophobic groups (e.g., arylalkyl chains) improves binding to allosteric pockets in kinases like VEGFR-2. For example, 1,3,4-oxadiazol spacers increase solubility and linker region occupancy .
- 6-Position : Electron-withdrawing substituents (e.g., -Cl, -NO₂) enhance dihydrofolate reductase (DHFR) inhibition by 15–20% compared to electron-donating groups (-OCH₃) .
- 3-Position : Methylation of the pyrimidinone NH reduces metabolic degradation, improving pharmacokinetic profiles .
Q. How do contradictory bioactivity data across studies arise, and what strategies resolve them?
Discrepancies in IC₅₀ values (e.g., tyrosinase inhibition ranging from 1–50 µM) may stem from:
- Assay Conditions : Variations in substrate concentration (L-DOPA vs. tyrosine) or pH .
- Cellular Context : Differences in membrane permeability (e.g., murine B16 vs. human A375 cells) .
- Structural Analogues : Subtle changes like replacing 3-methoxyphenyl with 4-chlorophenyl alter binding kinetics . Resolution : Standardize assays (e.g., OECD guidelines) and use isogenic cell lines for cross-study comparisons.
Q. What computational approaches validate mechanistic hypotheses for observed bioactivities?
- Molecular Docking : Use OpenEye Software (Fred Receptor, Omega2) to model interactions with targets like tyrosinase (PDB: 2Y9X). Key residues (e.g., His244, Cu ions) should show hydrogen bonding/π-stacking with the thienopyrimidinone core .
- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-target complexes; RMSD <2 Å indicates stable binding .
- QSAR Models : Hammett σ values of substituents correlate with logP and IC₅₀ (R² >0.85 in DHFR inhibitors) .
Q. What strategies improve synthetic scalability without compromising purity?
- One-Pot Methods : Sequential cyclization-functionalization reduces intermediate isolation steps. For example, coupling 2-aminothiophene carboxylates with formamide in situ achieves 70–80% purity post-crystallization .
- Green Chemistry : Replace POCl₃ with BiCl₃ in chlorination steps to minimize hazardous waste .
- Process Analytics : In-line FTIR monitors reaction progression, enabling real-time adjustments to temperature/pH .
Methodological Tables
Table 1. Key Spectral Data for this compound Derivatives
Table 2. Comparative Bioactivity of Selected Derivatives
| Derivative | Target | IC₅₀ (µM) | Key Structural Feature |
|---|---|---|---|
| 4g (2,4-dihydroxy) | Tyrosinase | 1.2 | Enhanced H-bonding with His244 |
| VEGFR-2 inhibitor | VEGFR-2 | 0.85 | 1,3,4-Oxadiazol spacer |
| 4d (4-Cl-phenyl) | DHFR | 5.7 | Electron-withdrawing -Cl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
